

Isopropyl phosphine CAS number and molecular formula

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Compound of Interest

Compound Name: *Isopropyl phosphine*

Cat. No.: *B14143673*

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An In-depth Technical Guide to **Isopropyl Phosphines** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isopropyl phosphines**, a class of organophosphorus compounds with significant applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as ligands in catalysis and as building blocks for more complex molecules. The guide details the chemical properties, synthesis, and key applications of mono-, di-, and triisopropylphosphine, with a focus on their role in facilitating advanced chemical transformations.

Core Chemical Data

The fundamental properties of the most common **isopropyl phosphines** are summarized below. These compounds are primarily distinguished by the number of isopropyl groups attached to the central phosphorus atom, which significantly influences their steric and electronic properties.

Compound Name	CAS Number	Molecular Formula	Molar Mass (g/mol)
Isopropyl phosphine	4538-29-8	C ₃ H ₉ P	76.08
Diisopropylphosphine	20491-53-6	C ₆ H ₁₅ P	118.16
Triisopropylphosphine	6476-36-4	C ₉ H ₂₁ P	160.24

Synthesis of Isopropyl Phosphines

The synthesis of **isopropyl phosphines** typically involves the reaction of a phosphorus precursor with an isopropyl-containing reagent. A common precursor for di- and tri-substituted phosphines is chlorodiisopropylphosphine, for which a detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Chlorodiisopropylphosphine

Chlorodiisopropylphosphine is a key intermediate in the synthesis of various diisopropylphosphine derivatives.^[1] It is typically prepared by the reaction of phosphorus trichloride with isopropylmagnesium chloride, a Grignard reagent.^{[1][2]}

Materials:

- Phosphorus trichloride (PCl₃)
- Isopropylmagnesium chloride (i-PrMgCl) in a suitable solvent (e.g., THF or ether)
- Anhydrous ether or tetrahydrofuran (THF)
- Dry ice-acetone bath

Procedure:

- In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a low-temperature thermometer, place phosphorus trichloride and anhydrous ether.

- Cool the flask in a dry ice-acetone bath to the desired reaction temperature (typically between -25°C and -30°C).
- Add the isopropylmagnesium chloride solution dropwise from the dropping funnel to the stirred solution of phosphorus trichloride. The rate of addition should be controlled to maintain the reaction temperature within the specified range.
- After the addition is complete, allow the reaction mixture to stir for a specified period while maintaining the low temperature.
- Once the reaction is complete, the mixture is typically worked up by filtration to remove magnesium salts, followed by distillation of the filtrate under reduced pressure to isolate the chlorodiisopropylphosphine product.

Note: The use of THF as a solvent has been shown to potentially increase the reaction rate and yield compared to ether.[3] This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as organophosphorus compounds can be sensitive to air and moisture.

Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

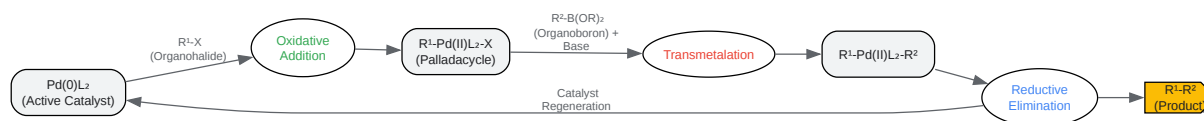
Isopropyl phosphines, particularly triisopropylphosphine, are widely used as ligands in transition metal-catalyzed cross-coupling reactions.[4][5] These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. The bulky and electron-donating nature of the isopropyl groups on the phosphine ligand enhances the catalytic activity of the metal center, typically palladium.[4]

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a new carbon-carbon bond. Phosphine ligands, such as triisopropylphosphine, play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive

elimination.[6][7] A phosphine ligand, denoted as L (which can be an **isopropyl phosphine**), is coordinated to the palladium center throughout the cycle.



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Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Description of the Catalytic Cycle:

- **Oxidative Addition:** The active Pd(0) catalyst, stabilized by phosphine ligands (L), reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.
- **Transmetalation:** In the presence of a base, the organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide (X). This step forms a new Pd(II) species with both organic groups attached.
- **Reductive Elimination:** The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired carbon-carbon bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.

The steric bulk of **isopropyl phosphine** ligands can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Conclusion

Isopropyl phosphines are versatile and powerful tools in modern organic synthesis. Their unique steric and electronic properties make them highly effective ligands for a variety of catalytic reactions, most notably the Suzuki-Miyaura cross-coupling. A thorough understanding of their synthesis and reactivity is essential for researchers and professionals in drug development and other areas of chemical science. The provided experimental protocol for a

key intermediate and the illustrated catalytic cycle serve as a foundation for the practical application of these important compounds.

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